Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Description
Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core with a hydroxyl group at the 7-position and a tert-butyl carbamate protecting group. Its racemic nature indicates an equimolar mixture of enantiomers, making it a critical intermediate in asymmetric synthesis for pharmaceuticals.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (3aR,7S,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
AZVUIRLOAUPNHF-KXUCPTDWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@H]1CCO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
- Cyclization: Formation of the hexahydrofuro[3,2-b]pyridine framework is achieved through intramolecular cyclization reactions, often catalyzed or facilitated by acidic or basic conditions.
- Hydroxylation: Introduction of the hydroxy group at the 7-position is typically achieved by selective oxidation or nucleophilic substitution on an intermediate compound.
- Esterification: The tert-butyl ester is introduced by reacting the carboxylic acid intermediate with tert-butanol or via tert-butyl chloroformate under mild conditions to avoid racemization.
Reaction Conditions and Monitoring
- Reactions are commonly conducted under reflux in solvents like acetone to ensure sufficient energy for cyclization and substitution steps.
- TLC is employed to track the conversion of starting materials to products.
- Purification is achieved through chromatographic techniques, such as column chromatography, to isolate the racemic product.
Stereochemical Control
- The synthesis is designed to preserve stereochemistry at the chiral centers, using stereoselective reagents or conditions.
- The final product is racemic, containing both enantiomers in equal amounts, due to the synthetic route employed.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR provide detailed information on the chemical environment of hydrogens and carbons, confirming the structure and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular weight (243.30 g/mol) and molecular formula (C12H21NO4).
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques assess thermal stability and purity.
- Chromatography: Used for purification and isolation of the racemic compound.
Summary Table of Preparation Parameters
| Step | Description | Conditions/Techniques | Purpose |
|---|---|---|---|
| Cyclization | Formation of fused bicyclic core | Reflux in acetone, acidic/basic catalysis | Construct hexahydrofuro[3,2-b]pyridine core |
| Hydroxylation | Introduction of 7-position hydroxy group | Selective oxidation or substitution | Functionalization for activity |
| Esterification | Formation of tert-butyl ester at 4-position | Reaction with tert-butanol or tert-butyl chloroformate | Install ester group |
| Monitoring | Reaction progress tracking | Thin-layer chromatography (TLC) | Ensure conversion completeness |
| Purification | Isolation of racemic product | Column chromatography | Obtain pure compound |
| Structural Analysis | Confirmation of structure and stereochemistry | NMR, MS, DSC, TGA | Validate compound identity |
Research Findings and Observations
- The synthetic route provides a reliable and reproducible method to obtain the racemic compound with high purity.
- The hydroxy substituent enhances solubility and reactivity, which is critical for subsequent biological assays.
- The tert-butyl ester protects the carboxyl group during synthesis and can be selectively hydrolyzed if needed.
- Maintaining stereochemical integrity during synthesis is essential to preserve biological activity related to AMP-activated protein kinase (AMPK) modulation.
- The methodology allows for potential scale-up due to the use of common solvents and reagents and straightforward purification techniques.
Comparative Notes on Related Compounds
- Similar synthetic approaches apply to related pyridine derivatives with variations in substituents or ring systems.
- The stereochemistry and functional groups distinctly influence the biological activity and chemical behavior.
- Racemic mixtures are often the starting point for further chiral resolution if enantiopure compounds are desired.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a more saturated derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has demonstrated various biological activities:
- AMPK Activation : The compound acts as an activator of AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis. This activation suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes by enhancing energy expenditure and improving insulin sensitivity.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which can help mitigate oxidative stress-related diseases.
Pharmaceutical Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
- Metabolic Disorders : Due to its role in AMPK activation, it could be developed as a treatment for conditions like obesity and type 2 diabetes.
- Neuroprotection : The compound's antioxidant properties may make it suitable for research into neuroprotective agents against neurodegenerative diseases.
- Cancer Research : Investigations into its effects on cellular metabolism could reveal applications in cancer therapy, particularly in targeting metabolic pathways altered in cancer cells.
Case Study 1: AMPK Activation and Metabolic Health
A study investigated the effects of this compound on AMPK activation in vitro. Results showed a significant increase in AMPK phosphorylation levels in treated cells compared to controls. This finding supports the potential use of the compound in developing treatments for metabolic disorders.
Case Study 2: Antioxidant Activity
Another research project evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The compound exhibited notable free radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furo[3,2-b]pyridine core can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: (3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (Compound 8, )
- Key Differences :
- Protecting Group : Benzyl vs. tert-butyl. The tert-butyl group enhances steric protection and stability under acidic conditions, whereas benzyl requires hydrogenation for removal.
- Substituents : Compound 8 has a 2-methyl group, absent in the target compound.
- Stereochemistry : The target compound is racemic, while compound 8 is synthesized as a diastereomeric mixture .
- Synthesis : Both involve cyclization and protection steps. Compound 8 is formed via KOBut-mediated reactions in THF, yielding 55% product after purification .
Spirocyclic Analogs: Racemic-(3S,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate ()
- Structural Contrast :
Pyrrolo-Pyrrole Derivatives: (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate ()
- Key Differences :
- Synthesis : Both utilize tert-butyl protection, but pyrrolo-pyrrole derivatives often require multi-step reductions and coupling reactions (e.g., HATU-mediated acylation in ) .
Data Tables: Comparative Analysis
Table 2. Spectral Data Highlights
Biological Activity
Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a unique molecular structure featuring a fused bicyclic system with a pyridine ring and a furo[3,2-b] moiety, this compound exhibits promising pharmacological properties, particularly in relation to metabolic disorders.
Molecular Structure and Properties
- Molecular Formula : C12H17NO4
- Molecular Weight : Approximately 243.30 g/mol
The presence of a hydroxy group at the 7-position enhances the compound's reactivity and solubility, making it suitable for various pharmaceutical applications.
This compound has been identified as an activator of AMP-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis and is involved in regulating metabolic pathways related to energy expenditure and insulin sensitivity. This suggests that the compound may have potential therapeutic applications in conditions such as obesity and type 2 diabetes.
Interaction Studies
Research indicates that this compound interacts with various biological targets due to its structural features. Notably, studies have demonstrated its binding affinity to AMPK, suggesting it may modulate metabolic pathways effectively. Further investigations are necessary to fully elucidate its interaction profile with other proteins and enzymes involved in metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives | Contains azabenzimidazole and furofuran moieties | AMPK activators |
| Hydroxyhexahydrofuro[2,3-b]furan derivatives | Similar furofuran structure | Potentially similar biological activities |
| Tert-butyl esters of other pyridine derivatives | Pyridine core with various substituents | Varies widely based on substitutions |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct biological properties not fully shared by these other compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on AMPK Activation : A study conducted on cellular models demonstrated that this compound significantly increased AMPK activity compared to control groups. This activation led to enhanced glucose uptake and fatty acid oxidation in muscle cells.
- Metabolic Disorder Models : In animal models of obesity and type 2 diabetes, administration of this compound resulted in improved insulin sensitivity and reduced body weight over a treatment period of eight weeks.
Q & A
Q. Table 1: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Stability (48h, 25°C) |
|---|---|---|
| Dichloromethane | 120 ± 5 | Stable (no degradation) |
| Methanol | 85 ± 3 | Hydrolysis (<5% loss) |
| Water | <1 | Unstable (pH-dependent) |
Q. Table 2: Chiral HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 (R), 14.7 (S) |
| Lux Cellulose-2 | CO₂:MeOH (85:15) | 2.5 mL/min | 8.9 (R), 10.2 (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
